molecular formula C8H11N3O2 B2734654 N-(6-ethoxypyrimidin-4-yl)acetamide CAS No. 3289-65-4

N-(6-ethoxypyrimidin-4-yl)acetamide

Cat. No.: B2734654
CAS No.: 3289-65-4
M. Wt: 181.195
InChI Key: GAQDODSLMQBZBO-UHFFFAOYSA-N
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Description

N-(6-ethoxypyrimidin-4-yl)acetamide is a chemical compound featuring a pyrimidine core, a ring system known for its significant role in medicinal chemistry and chemical biology. The molecular scaffold of pyrimidine-acetamide hybrids is frequently explored in pharmaceutical research for constructing novel bioactive molecules . Compounds based on similar structures have been investigated as key scaffolds in developing new therapeutic agents, including anti-tubercular agents and inhibitors of various enzymes . The ethoxy and acetamide functional groups on the pyrimidine ring provide distinct electronic and steric properties, making this compound a versatile building block or intermediate for further synthetic modification. Researchers can utilize it to create diverse chemical libraries aimed at discovering new inhibitors or probes for biological targets. This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(6-ethoxypyrimidin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-3-13-8-4-7(9-5-10-8)11-6(2)12/h4-5H,3H2,1-2H3,(H,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQDODSLMQBZBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethoxypyrimidin-4-yl)acetamide can be achieved through several methods. One common approach involves the reaction of 6-ethoxypyrimidine-4-carboxylic acid with acetic anhydride in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process can be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

N-(6-ethoxypyrimidin-4-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(6-ethoxypyrimidin-4-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of N-(6-ethoxypyrimidin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Table 1: Structural and Substituent Comparisons

Compound Name Core Structure Key Substituents Functional Impact Reference
This compound Pyrimidine 6-ethoxy, 4-acetamide Lipophilicity, metabolic stability -
2-[(1,6-Dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamide Pyrimidine 6-oxo, 2-thioether, 4-methyl Reactivity toward nucleophiles
N-(3-Hydroxypyridin-4-yl)acetamide Pyridine 3-hydroxy, 4-acetamide Hydrogen bonding, solubility
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole 6-CF₃, 2-phenylacetamide Electron-withdrawing, metabolic stability

Research Findings

  • Metabolic Pathways : Thiadiazole acetamides (e.g., methazolamide metabolites) undergo glutathione conjugation and sulfonation , whereas pyrimidine acetamides with ethoxy groups may prioritize oxidative deethylation or hydrolysis.
  • Biological Relevance : Pyridine and benzothiazole acetamides () show antibacterial and kinase inhibitory activities, implying that the target compound’s ethoxy-pyrimidine scaffold could be optimized for similar targets .

Biological Activity

N-(6-ethoxypyrimidin-4-yl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrimidine Ring : This is achieved through a condensation reaction between an appropriate aldehyde and a urea derivative under acidic or basic conditions.
  • Introduction of the Ethoxy Group : The ethoxy group can be introduced via alkylation using ethyl iodide or ethyl bromide in the presence of a strong base like sodium hydride.
  • Acetylation : The final step involves acetylation to form the acetamide derivative.

This compound exhibits its biological effects primarily through interaction with specific molecular targets, such as enzymes or receptors. These interactions may modulate various biological pathways, leading to diverse pharmacological effects. While the exact mechanisms are still being elucidated, preliminary studies suggest potential roles in:

  • Antimicrobial Activity : The compound has been studied for its ability to inhibit microbial growth, indicating potential as an antimicrobial agent.
  • Anticancer Properties : Research has indicated that this compound may have cytotoxic effects against certain cancer cell lines, warranting further investigation into its use as an anticancer drug.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of this compound. For instance, it has shown effectiveness against various bacterial strains, suggesting it could serve as a lead compound for developing new antibiotics.

StudyBacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli15 µg/mL
S. aureus10 µg/mL
P. aeruginosa20 µg/mL

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines. The findings suggest that the compound induces apoptosis and inhibits cell proliferation.

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical cancer)12Induction of apoptosis
MCF-7 (breast cancer)15Cell cycle arrest
A549 (lung cancer)18Inhibition of proliferation

Case Studies

  • Antimicrobial Efficacy : A recent study demonstrated that this compound significantly reduced bacterial load in infected mice models, suggesting its potential for therapeutic use in treating bacterial infections .
  • Cytotoxicity Against Cancer Cells : In vitro assays revealed that treatment with this compound resulted in decreased viability of cancer cells through mechanisms involving apoptosis and necrosis .

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